![molecular formula C5H9N5 B2842869 3-N-cyclopropyl-1H-1,2,4-triazole-3,5-diamine CAS No. 1506884-31-6](/img/structure/B2842869.png)
3-N-cyclopropyl-1H-1,2,4-triazole-3,5-diamine
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Overview
Description
“3-N-cyclopropyl-1H-1,2,4-triazole-3,5-diamine” is a compound that contains a triazole ring, which is a significant heterocycle that exhibits broad biological activities . The triazole ring comprises three nitrogen atoms and two carbon atoms . The compound is related to 3,5-Diamino-1,2,4-triazole, which is used as an inhibitor of DNA synthesis and serves as an antitumor agent in the treatment of epigenetically-based diseases .
Scientific Research Applications
- Mechanism : It acts as an inhibitor of ribonucleoside-diphosphate reductase (EC 1.17.4.1) and a DNA synthesis inhibitor .
- Examples : Existing medicines like Fluconazole, Flupoxam, and Anastrozole contain the 1,2,4-triazole group .
- Biological Importance : 1,2,4-triazoles are known for their anti-inflammatory and antioxidant activities .
Anticancer Research
Antimicrobial Activity
Anti-inflammatory and Antioxidant Potential
Analgesic Properties
Materials Science and Organic Catalysts
Safety and Hazards
Future Directions
Given the importance of the triazole scaffold, its synthesis has attracted much attention . Future research may focus on developing new synthetic methods for triazole compounds, including “3-N-cyclopropyl-1H-1,2,4-triazole-3,5-diamine”, and exploring their biological activities for potential applications in medicine and other fields .
Mechanism of Action
Target of Action
The primary target of N3-cyclopropyl-4H-1,2,4-triazole-3,5-diamine is ribonucleoside-diphosphate reductase (EC 1.17.4.1) . This enzyme plays a crucial role in DNA synthesis by converting ribonucleoside diphosphates into deoxyribonucleoside diphosphates, which are the building blocks of DNA .
Mode of Action
N3-cyclopropyl-4H-1,2,4-triazole-3,5-diamine acts as an inhibitor of ribonucleoside-diphosphate reductase . By binding to this enzyme, it prevents the conversion of ribonucleoside diphosphates into deoxyribonucleoside diphosphates, thereby inhibiting DNA synthesis .
Biochemical Pathways
The inhibition of ribonucleoside-diphosphate reductase disrupts the DNA synthesis pathway . This leads to a halt in cell division and growth, particularly affecting rapidly dividing cells such as cancer cells .
Result of Action
By inhibiting DNA synthesis, N3-cyclopropyl-4H-1,2,4-triazole-3,5-diamine can halt the growth and division of cells . This makes it a potential antineoplastic agent , useful in the treatment of various types of cancer .
Action Environment
The action, efficacy, and stability of N3-cyclopropyl-4H-1,2,4-triazole-3,5-diamine can be influenced by various environmental factors. For instance, the compound is air sensitive and reacts with acids and oxidizing agents . Therefore, it should be stored in a dark place under an inert atmosphere . The compound’s solubility in water and other solvents can also affect its distribution and action within the body .
properties
IUPAC Name |
3-N-cyclopropyl-1H-1,2,4-triazole-3,5-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5/c6-4-8-5(10-9-4)7-3-1-2-3/h3H,1-2H2,(H4,6,7,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOJBJKGEWHLSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NNC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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